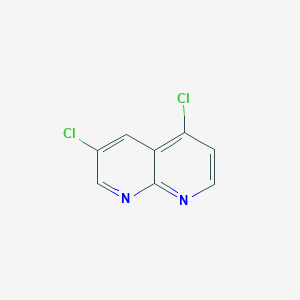
3,5-Dichloro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings This compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the 1,8-naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of microwave-assisted synthesis and solvent-free reactions has also been explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products. For example, the use of hexafluoroacetylacetone and montmorillonite k10 as a catalyst can yield specific naphthyridine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of functionalized naphthyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the ring .
科学的研究の応用
3,5-Dichloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used as a ligand in the study of metal complexes and their biological activities.
作用機序
The mechanism of action of 3,5-Dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins involved in disease pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
3,5-Dichloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: This compound has a different arrangement of nitrogen atoms in the ring system and exhibits distinct chemical properties and reactivity.
1,6-Naphthyridine: This derivative has unique biological activities and is studied for its anticancer and anti-HIV properties.
1,8-Naphthyridine: Similar to this compound, this compound has diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H4Cl2N2 |
|---|---|
分子量 |
199.03 g/mol |
IUPAC名 |
3,5-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H |
InChIキー |
YDATYYQGCDVGPS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


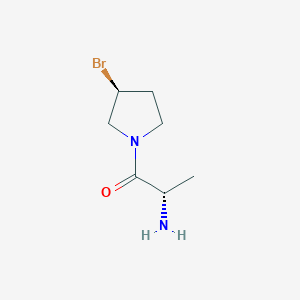
![2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)

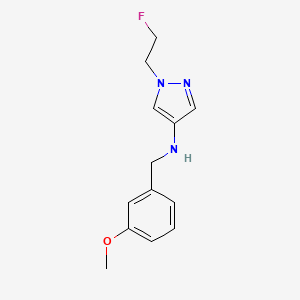
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
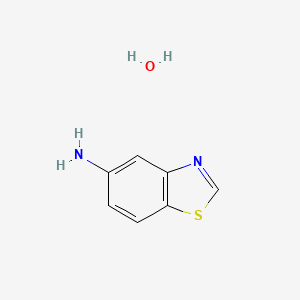
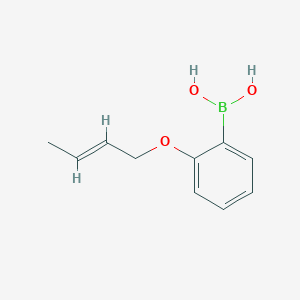
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)


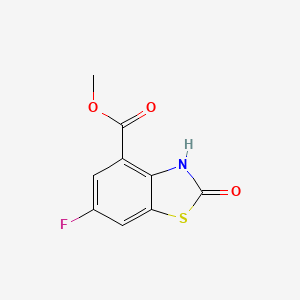

![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
